1,3,5-Triazine-2,4-disulfenamide, N,N'-dicyclohexyl-6-(diethylamino)-
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Overview
Description
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- is a chemical compound with the molecular formula C19H34N6S2 It is a derivative of triazine, a heterocyclic compound, and is characterized by the presence of disulfenamide and diethylamino groups
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- involves several steps. One common method includes the reaction of cyanuric chloride with diethylamine and dicyclohexylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Scientific Research Applications
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- can be compared with other triazine derivatives such as:
- 1,3,5-Triazine-2,4,6-triyl trianiline
- 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of disulfenamide and diethylamino groups in 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- makes it distinct and valuable for specific research and industrial purposes .
Properties
CAS No. |
35302-14-8 |
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Molecular Formula |
C19H34N6S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4,6-bis[(cyclohexylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H34N6S2/c1-3-25(4-2)17-20-18(26-23-15-11-7-5-8-12-15)22-19(21-17)27-24-16-13-9-6-10-14-16/h15-16,23-24H,3-14H2,1-2H3 |
InChI Key |
JPLINCBENVLYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)SNC2CCCCC2)SNC3CCCCC3 |
Origin of Product |
United States |
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